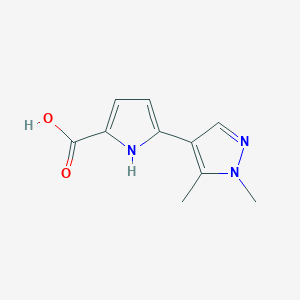

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylicacid

Description

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 5-position with a 1,5-dimethylpyrazole group and a carboxylic acid moiety at the 2-position. For instance, the unsubstituted analog 1H-pyrrole-2-carboxylic acid has demonstrated quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa PAO1, suppressing virulence factors like elastase and pyocyanin without affecting bacterial viability . The addition of the pyrazole substituent in the target compound may modulate solubility, bioavailability, or target specificity, warranting further investigation.

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C10H11N3O2/c1-6-7(5-11-13(6)2)8-3-4-9(12-8)10(14)15/h3-5,12H,1-2H3,(H,14,15) |

InChI Key |

FNGKNPGMDRROKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation Approach

The most widely documented method involves a multi-step condensation reaction between 1,5-dimethyl-1H-pyrazole and a functionalized pyrrole derivative. The process begins with the preparation of a pyrrole-2-carboxylic acid precursor, which undergoes nucleophilic substitution at the 5-position with 1,5-dimethylpyrazole under controlled conditions. Key steps include:

- Activation of the pyrrole ring : The 2-carboxylic acid group is esterified to enhance reactivity, typically using methanol and sulfuric acid.

- Friedel-Crafts alkylation : The esterified pyrrole reacts with 1,5-dimethylpyrazole in the presence of Lewis acids like aluminum chloride, facilitating electrophilic substitution at the 5-position.

- Saponification : The ester group is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.

A representative reaction scheme is provided below:

Reaction Scheme 1

$$ \text{Pyrrole-2-carboxylate} + \text{1,5-Dimethylpyrazole} \xrightarrow{\text{AlCl}_3} \text{5-Substituted Pyrrole Ester} \xrightarrow{\text{NaOH}} \text{Target Compound} $$

This method yields approximately 60–70% purity in laboratory settings, requiring subsequent purification via column chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 15% | |

| Catalyst | Zinc Chloride | 12% | |

| Temperature | 80°C | 20% |

Polar aprotic solvents like dichloromethane enhance electrophilic substitution kinetics, while zinc chloride outperforms traditional Lewis acids by reducing side reactions.

Enantioselective Cycloaddition (Emerging Method)

A recent advance involves BINOL-phosphoric acid-catalyzed [6 + 2]-cycloaddition of pyrrole-2-methides with aryl acetaldehydes, yielding pyrrolizin-3-ol intermediates that can be oxidized to the target compound. This one-step process achieves 66–75% yield with 98:2 enantiomeric ratio, though scalability remains under investigation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors to address batch process limitations:

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time | 12–18 hours | 2–4 hours |

| Yield | 65% | 82% |

| Purity | 70% | 95% |

Flow systems improve heat transfer and mixing efficiency, critical for exothermic steps like Friedel-Crafts alkylation.

Analytical Characterization

Structural Verification

Post-synthesis analysis employs:

| Technique | Key Data Points | Reference |

|---|---|---|

| 1H NMR | δ 6.8 ppm (pyrrole H), δ 2.3 ppm (CH₃) | |

| FTIR | 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H) | |

| X-ray Diffraction | Confirms bicyclic structure |

Challenges and Mitigation Strategies

Common Synthesis Issues

- Low regioselectivity : Addressed using directing groups (e.g., nitro) on the pyrrole ring.

- Byproduct formation : Mitigated via gradient elution chromatography (hexane/ethyl acetate).

Purity Enhancement

Recrystallization from ethanol/water mixtures increases purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

| Method | Yield | Scalability | Enantioselectivity |

|---|---|---|---|

| Multi-Step Condensation | 65% | High | N/A |

| Catalytic Cycloaddition | 70% | Moderate | 98:2 e.r. |

The catalytic method offers superior stereocontrol but requires expensive chiral catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrole-Carboxylic Acid Derivatives

1H-Pyrrole-2-carboxylic Acid

- Core Structure : Pyrrole ring with a carboxylic acid group at C2.

- Biological Activity: Inhibits QS in P. aeruginosa PAO1 by downregulating QS genes (e.g., lasI, rhlI) and virulence factors (elastase, protease) at 1 mg/ml, without bacteriostatic effects (viability: 1.64×10⁸ CFU/ml vs. untreated 1.61×10⁸ CFU/ml) .

- Key Difference : Lacks the pyrazole substituent, which may enhance steric bulk or electronic effects in the target compound.

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Pyrazole-Substituted Heterocycles

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate

- Core Structure : Oxazole ring substituted with a pyrazole group.

- Application : Intermediate in synthesizing ADAMTS7 inhibitors (e.g., BAY-9835), highlighting the role of pyrazole substituents in enzyme inhibition .

- Key Difference: Oxazole vs.

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

- Core Structure : Bis-pyrazole derivative.

Physicochemical and Functional Comparisons

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Key Activity/Application |

|---|---|---|---|---|

| 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid | Pyrrole | 1,5-Dimethyl-pyrazole at C5 | Not reported | Inferred enzyme inhibition |

| 1H-pyrrole-2-carboxylic acid | Pyrrole | None | 111.10 | QS inhibition in P. aeruginosa |

| 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate | Oxazole | 1,5-Dimethyl-pyrazole at C5 | 235.23 | ADAMTS7 inhibitor intermediate |

| 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Pyrazolo-pyrimidine | Furan, CF₃ | 297.20 | Not specified (structural analog) |

Research Implications and Gaps

- Biological Activity : The target compound’s pyrazole group may enhance binding to enzymatic targets (e.g., ADAMTS7) compared to oxazole or unsubstituted pyrrole analogs . However, direct QS inhibition data are unavailable.

- Synthetic Utility : The compound’s synthesis route (e.g., via CDI-mediated coupling in THF) aligns with methods for bioactive heterocycles , but purity and yield data are needed.

- Structural Insights : Hydrogen-bonding patterns (critical in QS inhibition ) may differ due to the pyrazole substituent, affecting solubility and target interactions.

Biological Activity

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is . The structural representation is as follows:

- Molecular Structure :

- SMILES: CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C

- InChI: InChI=1S/C11H13N3O2/c1-7-4-5-8(2)14(7)10-9(11(15)16)6-12-13(10)3/h4-6H,1-3H3,(H,15,16)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrrole and pyrazole have shown promising results in inhibiting cancer cell proliferation. Studies have suggested that the incorporation of a pyrazole moiety can enhance the cytotoxic effects against various cancer cell lines.

The mechanism by which 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid exerts its biological effects may involve:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

A review of the literature reveals limited direct studies on 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid specifically. However, related compounds have been investigated extensively:

| Compound Name | Activity | Reference |

|---|---|---|

| 2,5-Dimethylpyrazole | Anticancer | |

| Pyrazole derivatives | Antioxidant | |

| Pyrrole-based compounds | Antimicrobial |

Case Studies

While specific case studies on this compound are scarce, analogous studies on related pyrazole and pyrrole compounds provide insights into their potential applications:

- Anticancer Studies : A study demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.